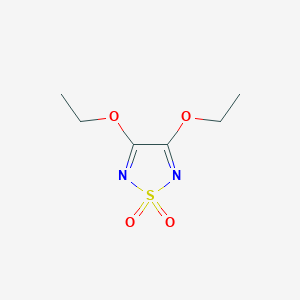

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

説明

Contextual Significance of 1,2,5-Thiadiazole (B1195012) Derivatives in Contemporary Chemical Research

The 1,2,5-thiadiazole ring system and its derivatives are subjects of extensive research due to their diverse applications in both medicinal chemistry and materials science. researchgate.netnih.gov These five-membered aromatic heterocycles possess a unique combination of structural and electronic properties that make them valuable scaffolds in modern chemical research. isres.org

In the field of medicine, the 1,2,5-thiadiazole core is a privileged structure found in various pharmacologically active agents. nih.govisres.org A notable example is Timolol, a mononuclear 1,2,5-thiadiazole derivative used commercially as an antiglaucoma agent. thieme-connect.de The scaffold's ability to act as a bioisostere for other aromatic rings allows for the modulation of properties like lipophilicity and metabolic stability in drug design. researchgate.net Fused 1,2,5-thiadiazoles have also demonstrated significant potential in biomedicine. researchgate.netnih.gov

In materials science, 1,2,5-thiadiazole derivatives are recognized for their utility as electron-accepting building blocks for functional organic materials. researchgate.net This property is leveraged in the development of materials for organic electronics and spintronics. researchgate.net The planarity and aromaticity of the ring system, coupled with its electron-withdrawing nature, facilitate the construction of donor-acceptor molecules with tailored optoelectronic properties. thieme-connect.de

A key feature of the 1,2,5-thiadiazole ring is the ability to tune its physicochemical properties through chemical modification, particularly through oxidation of the sulfur atom. nih.gov Treatment with mild oxidizing agents can convert the sulfur to S-oxide or S,S-dioxide states, altering the electronic character and reactivity of the ring system. thieme-connect.denih.govmdpi.com This synthetic versatility expands the chemical space and potential applications of this heterocyclic family.

Rationale for Comprehensive Investigation of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

The focused investigation of this compound is driven by several key factors rooted in the chemistry of its parent ring system and its specific structural attributes.

Firstly, the chemistry of 1,2,5-thiadiazole 1,1-dioxides (dioxothiadiazoles) is a comparatively underrepresented area of research when contrasted with their non-oxidized 1,2,5-thiadiazole counterparts. mdpi.com A comprehensive study of specific derivatives like the 3,4-diethoxy variant contributes valuable data to the broader understanding of the structure, reactivity, and properties of this class of compounds. nih.govmdpi.com

Secondly, the 1,2,5-thiadiazole-1,1-dioxide ring system is known to be susceptible to reactions with various nucleophiles. smolecule.com The presence of two ethoxy groups, which can act as leaving groups, suggests that this compound could serve as a versatile synthetic intermediate. These ethoxy substituents can potentially be replaced by other functional groups via nucleophilic substitution, allowing for the synthesis of novel and more complex thiadiazole derivatives. smolecule.com The ethoxy groups may also enhance the molecule's solubility in organic solvents, facilitating its use in various chemical transformations. cymitquimica.com

Finally, the structural class of 1,2,5-thiadiazole-1-oxides and 1,1-dioxides has been identified as holding potential for biological activity. smolecule.com For instance, patent literature has described compounds with similar structures exhibiting anti-ulcer properties. smolecule.com This provides a rationale for investigating this compound and its potential derivatives within a medicinal chemistry context.

Structure

3D Structure

特性

IUPAC Name |

3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMXSPCYRSRMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NS(=O)(=O)N=C1OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459067 | |

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-84-2 | |

| Record name | 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55904-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Diethoxy 1,2,5 Thiadiazole 1,1 Dioxide

Established Synthetic Pathways to 1,2,5-Thiadiazole (B1195012) 1,1-Dioxides

The construction of the 1,2,5-thiadiazole 1,1-dioxide ring system is a well-documented area of heterocyclic chemistry. Two principal strategies have emerged as the most effective and versatile: direct ring closure via cyclocondensation and oxidation of existing thiadiazole scaffolds. researchgate.netnih.gov

One of the primary methods for the de novo synthesis of the 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxide ring is the condensation reaction between sulfamide (B24259) (H₂NSO₂NH₂) and a 1,2-dicarbonyl compound. researchgate.net This approach builds the heterocyclic ring in a single step, forming the two C-N bonds and establishing the sulfonyl group.

For the synthesis of 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide, this pathway would theoretically involve the reaction of sulfamide with a 1,2-dicarbonyl compound bearing ethoxy substituents, such as a derivative of diethyl oxalate. The general mechanism involves the nucleophilic attack of the sulfamide nitrogens onto the carbonyl carbons, followed by a dehydration cascade to yield the stable five-membered ring. The strongly electron-withdrawing nature of the sulfonyl group in the product contributes to the thermodynamic driving force for the cyclization.

Table 1: Overview of Cyclocondensation Approach

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|

An alternative and widely employed strategy is the oxidation of a pre-formed 3,4-diethoxy-1,2,5-thiadiazole. The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation, and this transformation can be achieved in a stepwise manner. Oxidation first yields the corresponding 1,2,5-thiadiazole 1-oxide (a sulfoxide), which can then be further oxidized to the 1,1-dioxide (a sulfone). researchgate.net

Common laboratory oxidants are effective for this transformation. Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used to convert the sulfide (B99878) to the sulfone without causing oxidative cleavage of the ring. researchgate.netnih.govthieme-connect.de The reaction conditions must be carefully controlled to prevent over-oxidation and potential side reactions, ensuring the integrity of the heterocyclic core and the ethoxy substituents. This method is advantageous when the corresponding 3,4-diethoxy-1,2,5-thiadiazole precursor is readily accessible.

Precursor Compounds and Their Role in this compound Syntheses

The successful synthesis of the target compound is critically dependent on the strategic selection and preparation of appropriate precursors.

For the cyclocondensation route , the key precursors are:

Sulfamide: A commercially available and fundamental building block providing the N-SO₂-N unit of the heterocyclic ring.

An Ethoxy-Substituted 1,2-Dicarbonyl Compound: This precursor provides the C-C backbone and the ethoxy functional groups. While simple 1,2-diketones are common, the specific diet hoxy-substituted variant is less common and would likely need to be synthesized specifically for this purpose, potentially starting from diethyl oxalate.

For the oxidative route , the essential precursor is:

3,4-Diethoxy-1,2,5-thiadiazole: This compound serves as the direct substrate for the oxidation reaction. A common method for its preparation involves the nucleophilic substitution of a more readily available precursor, 3,4-dichloro-1,2,5-thiadiazole (B139948). The reaction of the dichloro derivative with sodium ethoxide (NaOEt) in a suitable solvent like ethanol (B145695) would displace the chloride ions to yield the desired 3,4-diethoxy-1,2,5-thiadiazole. The synthesis of 3,4-dichloro-1,2,5-thiadiazole itself can be achieved by reacting cyanogen (B1215507) with sulfur dichloride. google.com

Table 2: Key Precursors and Their Synthetic Roles

| Synthetic Route | Precursor 1 | Role | Precursor 2 | Role |

|---|---|---|---|---|

| Cyclocondensation | Sulfamide | Provides N-SO₂-N fragment | Ethoxy-substituted 1,2-diketone | Provides C(OEt)-C(OEt) fragment |

Optimization of Synthetic Yield and Selectivity for this compound and Related Analogues

Optimizing the synthesis of this compound requires careful consideration of reaction parameters to maximize yield and minimize side products.

In the cyclocondensation pathway , key variables include:

Reaction Temperature: Control of temperature is crucial to manage the exothermic nature of the reaction and prevent degradation of reactants or products.

Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the dehydration steps.

Catalyst: Acidic or basic catalysts may be employed to facilitate the condensation and dehydration steps, although the inherent reactivity of the precursors is often sufficient.

Stoichiometry: Precise control over the molar ratios of sulfamide and the dicarbonyl compound is necessary to ensure complete conversion and avoid the formation of polymeric byproducts.

For the oxidative pathway , optimization focuses on:

Choice of Oxidant: While m-CPBA is effective, other peroxy acids or oxidizing agents could be screened for improved yield or selectivity. The amount of oxidant must be carefully controlled to ensure complete conversion to the dioxide without promoting ring cleavage. thieme-connect.de

Solvent and Temperature: The reaction is typically run in a chlorinated solvent at low temperatures to control the reactivity of the oxidant and enhance the stability of the product.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC-MS) is essential to determine the optimal reaction time for maximizing the yield of the desired 1,1-dioxide while minimizing the presence of the intermediate 1-oxide or unreacted starting material.

By systematically adjusting these parameters, the synthesis can be refined to produce this compound and its analogues with high purity and in synthetically useful quantities.

Derivatization Strategies and Analogue Synthesis

Chemical Transformations at the 3,4-Positions of the Thiadiazole Ring

The substituents at the C3 and C4 positions of the 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring are pivotal in dictating the molecule's electronic properties and reactivity. The ethoxy groups of the parent compound are key functional handles for introducing a wide array of other substituents.

Nucleophilic Substitution Reactions of Ethoxy Groups with Amine and Heterocyclic Nucleophiles

While direct studies on 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide are not extensively detailed, the reactivity of analogous 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides provides significant insight. The strong electron-withdrawing nature of the sulfonyl group (>SO₂) makes the carbon atoms of the C=N double bonds highly electrophilic and susceptible to attack by nucleophiles.

Research on the 3,4-diphenyl analogue demonstrates that soft nucleophiles, including primary and secondary amines and amides, can add to the C=N double bonds. researchgate.net These addition reactions are typically reversible, and the resulting adducts, which are thiadiazoline derivatives, often exist only in solution. researchgate.net The reaction of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide with aliphatic amines has been noted to produce unstable solutions. researchgate.net In some cases, a double addition of nucleophiles can lead to an irreversible cleavage of the ring, releasing sulfamide (B24259). researchgate.net

This reactivity pattern suggests that the ethoxy groups in this compound could be displaced by various amine and heterocyclic nucleophiles, likely proceeding through an addition-elimination mechanism to yield novel 3,4-diamino- or 3,4-heterocyclyl-substituted 1,2,5-thiadiazole 1,1-dioxides.

| Analogue | Nucleophile | Product Type | Observation | Reference |

|---|---|---|---|---|

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Primary/Secondary Amines | Thiadiazoline Adduct | Reversible addition; product exists in solution. | researchgate.net |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Amides | Thiadiazoline Adduct | Reversible addition. | researchgate.net |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Various Nucleophiles | Ring-Cleavage Products | Irreversible cleavage with release of sulfamide can occur. | researchgate.net |

Introduction of Diverse Substituents via Halogenation and Subsequent Functionalization

A powerful strategy for introducing diverse functional groups onto the 1,2,5-thiadiazole scaffold involves the use of halogenated intermediates. The compound 3,4-dichloro-1,2,5-thiadiazole (B139948), which is commercially available, serves as a versatile precursor for a wide range of 3,4-disubstituted analogues. researchgate.netresearchgate.net This dichloro derivative can be synthesized by reacting cyanogen (B1215507) with sulfur dichloride. google.com

The chlorine atoms in 3,4-dichloro-1,2,5-thiadiazole are susceptible to nucleophilic substitution, allowing for the introduction of various substituents. For instance, it has been demonstrated that this compound can undergo ring-opening when treated with metal amides, forming a stable synthon that can subsequently react with a variety of O-, S-, N-, or C-nucleophiles to generate 3,4-disubstituted-1,2,5-thiadiazoles. researchgate.net Furthermore, 3,4-dichloro-1,2,5-thiadiazole can participate in palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, to produce 3-alkyl-, 3-alkenyl-, 3-alkynyl-, and 3-aryl-4-chloro-1,2,5-thiadiazoles. researchgate.net This highlights a pathway where halogenation provides a key intermediate for extensive functionalization, a strategy that could be conceptually applied starting from the diethoxy compound.

Manipulation of the Thiadiazole Ring System

Alterations to the thiadiazole ring itself, such as reduction or oxidation of the endocyclic double bonds, provide another avenue for creating structural diversity and accessing new chemical entities with different geometries and properties.

Reduction of the Thiadiazole Ring to Thiadiazolidines and Thiadiazoline Derivatives

The C=N double bonds within the 1,2,5-thiadiazole 1,1-dioxide ring can be reduced to yield partially or fully saturated ring systems. The complete reduction of the two C=N bonds transforms the planar thiadiazole dioxide into a non-planar thiadiazolidine dioxide. This transformation is effectively achieved through catalytic hydrogenation. researchgate.net The reduction of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides to the corresponding 1,2,5-thiadiazolidine 1,1-dioxides proceeds smoothly using hydrogen gas in the presence of Adams' catalyst (PtO₂). researchgate.net The partial reduction would yield thiadiazoline derivatives, which are intermediates on the pathway to the fully saturated thiadiazolidine.

Oxidation of Carbon-Nitrogen Double Bonds to Bis-Oxaziridine Derivatives

The carbon-nitrogen double bonds of the thiadiazole dioxide ring are also susceptible to oxidation. Treatment of 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) results in the oxidation of both C=N bonds. researchgate.netmdpi.com This reaction furnishes a novel fused heterocyclic system, a bis-oxaziridine derivative, where two three-membered oxaziridine (B8769555) rings are fused to the original five-membered ring. researchgate.netmdpi.com This transformation converts the C=N double bonds into strained, reactive oxaziridine moieties, offering a route to unique and potentially reactive molecular scaffolds.

Formation of Fused and Spirocyclic Derivatives Through Cyclization Reactions

Incorporating the 1,2,5-thiadiazole 1,1-dioxide core into larger, more complex ring systems can be achieved through cyclization reactions, leading to the formation of fused or spirocyclic derivatives.

An effective method for creating fused aromatic systems is the Scholl reaction. This acid-catalyzed intramolecular cyclization has been successfully applied to 3,4-diaryl-1,2,5-thiadiazole 1,1-dioxides. For example, treatment of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with a strong Lewis acid like aluminum trichloride (B1173362) (AlCl₃) or a Brønsted acid induces an intramolecular C-C bond formation between the two phenyl rings. researchgate.net This aromatization reaction yields phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide, a polycyclic aromatic hydrocarbon containing a fused thiadiazole dioxide ring. researchgate.net This strategy is applicable to substrates with suitable aryl groups at the 3 and 4 positions that can undergo electrophilic aromatic substitution.

The synthesis of spirocyclic derivatives involving the 1,2,5-thiadiazole 1,1-dioxide core is less documented. General synthetic strategies for spiro[4.4]thiadiazoles often involve double [3+2] cycloaddition reactions of nitrilimines with carbon disulfide, a method that constructs two rings around a central carbon atom in one pot. rsc.orgrsc.org While this demonstrates a known route to spiro-thiadiazoles, this specific methodology has not been reported starting from 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides.

| Analogue | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Intramolecular Cyclization (Scholl Reaction) | AlCl₃ or HClSO₃/H₂SO₄ | Fused (Phenanthro-thiadiazole dioxide) | researchgate.net |

| 3,4-Di(naphthalen-2-yl)-1,2,5-thiadiazole 1,1-dioxide | Intramolecular Cyclization (Scholl Reaction) | Lewis or Brønsted Acids | Fused Polycyclic System | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide, both Carbon-13 and Proton NMR provide complementary information, focusing on the carbon framework and the nature of the substituents, respectively.

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Analysis for Ring System

The ¹³C NMR spectrum is particularly informative for characterizing the core heterocyclic ring. For the general class of 3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the carbon atoms of the heterocyclic ring (C3 and C4) are known to resonate in the range of 150–170 ppm. nih.gov This significant downfield shift is attributed to the electron-withdrawing effects of the two nitrogen atoms and the sulfonyl group (SO₂). Due to the molecule's symmetry, the two ring carbons are chemically equivalent and would be expected to produce a single signal. The ethoxy substituent carbons would appear further upfield.

Table 1: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ) in ppm | Rationale |

|---|---|---|

| C3 / C4 (Ring Carbons) | 150 - 170 | Located within the electron-deficient heterocyclic ring system. nih.gov |

| -O-C H₂-CH₃ | ~60 - 70 | Methylene (B1212753) carbon directly attached to an electronegative oxygen atom. |

Proton Nuclear Magnetic Resonance for Substituent Characterization

While ¹H NMR spectroscopy is generally considered uninformative for the direct characterization of the 1,2,5-thiadiazole 1,1-dioxide ring moiety due to the absence of hydrogen atoms, it is essential for confirming the structure of the substituents. nih.govmdpi.com In this case, the ¹H NMR spectrum would exclusively show signals corresponding to the two equivalent ethoxy groups. These signals would present a characteristic ethyl pattern: a quartet for the methylene (-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.

Table 2: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ) in ppm | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| -O-CH₂ -CH₃ | ~4.0 - 4.5 | Quartet (q) | ~7 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. For 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the IR spectrum is distinguished by four characteristic bands originating from the heterocyclic ring. nih.gov Two of these bands are attributed to C=N stretching vibrations, while the other two correspond to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.

Table 3: Typical IR Absorption Bands for the 1,2,5-Thiadiazole 1,1-Dioxide Ring System

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C=N Stretch | 1600 - 1550 |

| Asymmetric S=O Stretch | 1350 - 1280 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and analysis of fragment ions. The molecular formula for this compound is C₆H₁₀N₂O₄S, corresponding to a monoisotopic mass of approximately 206.036 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) confirming this mass. The fragmentation pattern would likely involve the sequential loss of the ethoxy side chains, such as the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄), providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorption Coefficients

UV-Vis spectroscopy measures the electronic transitions within a molecule. Simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides typically exhibit an absorption maximum (λₘₐₓ) in the ultraviolet region. nih.govmdpi.com The exact position of the peak is solvent-dependent.

Table 4: Typical UV-Vis Absorption Data for Simple 1,2,5-Thiadiazole 1,1-Dioxides

| Solvent | Typical λₘₐₓ (nm) | Typical Molar Absorption Coefficient (ε) (dm³·mol⁻¹·cm⁻¹) |

|---|---|---|

| Acetonitrile (MeCN) | ~315 | ~10³ |

These absorptions are characteristic of the electronic transitions within the heterocyclic system.

Theoretical and Computational Investigations of 3,4 Diethoxy 1,2,5 Thiadiazole 1,1 Dioxide

Quantum Mechanical Studies on Electronic Structure and Conformation

Quantum mechanical calculations are instrumental in elucidating the fundamental electronic characteristics and three-dimensional structure of the 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide molecule. These studies explore the nuanced interplay between aromaticity and alicyclic features within the core ring system and assess conformational energy barriers.

The 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring is a subject of theoretical interest due to the competing influences of potential π-delocalization and the disruption of aromaticity by the sp³-hybridized sulfonyl group. Unlike aromatic systems such as thiophene (B33073), the 1,1-dioxide ring exhibits significant alicyclic character. wayne.edu

Theoretical calculations and experimental data from related structures, such as 3,4-disubstituted 1,2,5-thiadiazole 1-oxides, indicate that the ring system is essentially nonaromatic. wayne.edu X-ray analysis of analogous compounds reveals a C3-C4 bond length that more closely resembles that of an alicyclic diene, like cyclopentadiene, rather than a fully aromatic heterocycle like thiophene or its parent 1,2,5-thiadiazole. wayne.edu The presence of the sulfonyl group (SO₂) in the 1,1-dioxide derivative further localizes the π-electrons, diminishing the aromatic character of the ring. While some studies on fused 1,2,5-thiadiazole systems suggest a quasi-aromatic π-system, the isolated five-membered dioxide ring is best described as a nonaromatic heterocycle. researchgate.net

Table 1: Comparison of Key Bond Lengths (Å) in Related Ring Systems

| Bond | Cyclopentadiene (Alicyclic) | Thiophene (Aromatic) | 1,2,5-Thiadiazole 1-oxide Derivative (Nonaromatic) |

|---|---|---|---|

| C=C | ~1.34 | - | - |

Note: Data is illustrative and based on findings from related structures to highlight the nonaromatic character. wayne.edu Values for this compound would require specific computational modeling.

It is important to clarify that this compound is a sulfone, characterized by an SO₂ group. The sulfur atom in a sulfone is tetrahedral and lacks a lone pair of electrons, and therefore does not undergo pyramidal inversion. However, the closely related 1-oxide analogue, 3,4-diethoxy-1,2,5-thiadiazole 1-oxide, which possesses a sulfoxide (B87167) (SO) group, has been the subject of detailed computational and experimental investigation regarding its pyramidal inversion. wayne.edu

For the 1-oxide, theoretical calculations show that aromaticity effects play a significant role in determining the energy barrier for inversion. Aromaticity in the planar transition state lowers the inversion barrier by providing stabilization. wayne.edu Conversely, it destabilizes the nonaromatic pyramidal ground state. In the case of the 1,2,5-thiadiazole 1-oxide system, this barrier reduction is counteracted by the strong electron-withdrawing effect of the two ring nitrogen atoms. wayne.edu This electronic influence raises the inversion barrier back into the range observed for typical diaryl sulfoxides. Experimental measurements for 3,4-diethoxy-1,2,5-thiadiazole 1-oxide have determined the inversion barrier (ΔG‡) to be approximately 33 kcal/mol at 120 °C, indicating a high degree of conformational stability in the pyramidal sulfoxide structure. wayne.edu

Table 2: Calculated and Experimental Inversion Barriers

| Compound | Method | Inversion Barrier (ΔG‡) | Reference |

|---|---|---|---|

| 3,4-Diethoxy-1,2,5-thiadiazole 1-oxide | Experimental (Racemization) | ~33 kcal/mol | wayne.edu |

| Thiophene 1-oxide | Experimental | ~14.8 kcal/mol | wayne.edu |

Molecular Orbital Theory and Frontier Molecular Orbital Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals in this compound provide critical information about its electrophilic and nucleophilic nature. pku.edu.cn

Table 3: Predicted Qualitative Effects of Substituents on Frontier Orbitals

| Molecular Component | Electronic Effect | Impact on HOMO | Impact on LUMO | Predicted Reactivity Consequence |

|---|---|---|---|---|

| Ethoxy Groups (-OEt) | Electron-Donating | Energy Increased | Minor Effect | Enhanced Nucleophilicity |

| Ring Nitrogens (-N=) | Electron-Withdrawing | Energy Decreased | Energy Decreased | Enhanced Electrophilicity at adjacent carbons |

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) has become a primary computational tool for predicting the reactivity of chemical systems with high accuracy. mdpi.comnih.gov By calculating the electron density function, DFT methods can generate various reactivity descriptors that offer a detailed picture of how a molecule will interact with other reagents. acs.org

Charge sensitivity analysis and the mapping of the molecular electrostatic potential (MEP) are DFT-based methods used to visualize charge distribution and predict reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map is expected to show distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. The highest negative potential is anticipated around the oxygen atoms of the sulfonyl group and, to a lesser extent, the oxygen atoms of the ethoxy groups. researchgate.net

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. Positive potential is expected around the sulfur atom and the carbon atoms of the thiadiazole ring, which are influenced by the adjacent electronegative nitrogen and sulfonyl groups. researchgate.net

Table 4: Predicted Molecular Electrostatic Potential (MEP) Features

| Atomic Region | Expected Potential | Predicted Reactivity |

|---|---|---|

| Sulfonyl Oxygens | Strongly Negative | Site for electrophilic attack / H-bond acceptor |

| Ethoxy Oxygens | Negative | Site for electrophilic attack / H-bond acceptor |

| Ring Carbons (C3, C4) | Positive | Site for nucleophilic attack |

Fukui functions are conceptual DFT reactivity indices that quantify the change in electron density at a specific point in a molecule as the total number of electrons changes. researchgate.net They are powerful for identifying the most reactive sites for different types of chemical attack. jchemlett.com

There are three main types of Fukui functions:

f(r)⁺: For nucleophilic attack (electron acceptance), indicating where an incoming electron is most likely to reside. A high value points to a strong electrophilic site.

f(r)⁻: For electrophilic attack (electron donation), indicating the region from which an electron is most easily removed. A high value points to a strong nucleophilic site.

f(r)⁰: For radical attack.

In this compound, the Fukui functions would likely predict the following:

Nucleophilic Attack (f(r)⁺): The carbon atoms (C3 and C4) of the thiadiazole ring are expected to have high f(r)⁺ values, making them the primary sites for attack by nucleophiles. This is due to the strong electron-withdrawing influence of the adjacent nitrogen atoms and the sulfonyl group.

Electrophilic Attack (f(r)⁻): The oxygen atoms of the sulfonyl and ethoxy groups, along with the ring nitrogen atoms, are predicted to have the highest f(r)⁻ values, identifying them as the most probable sites for attack by electrophiles.

Table 5: Predicted Local Reactivity using Fukui Functions

| Atom/Site | Expected Fukui Index | Type of Attack |

|---|---|---|

| Ring Carbons (C3, C4) | High f(r)⁺ | Nucleophilic |

| Ring Nitrogens (N2, N5) | High f(r)⁻ | Electrophilic |

| Sulfonyl Oxygens | High f(r)⁻ | Electrophilic |

Molecular Dynamics Simulations and Conformational Analysis

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific studies focused on the molecular dynamics simulations and detailed conformational analysis of this compound. While theoretical and computational methodologies have been applied to the broader class of 1,2,5-thiadiazole 1,1-dioxides, specific research detailing the conformational preferences, rotational energy barriers, and dynamic behavior of the diethoxy-substituted variant is not publicly available. nih.govresearchgate.net

Computational chemistry is a powerful tool for investigating the structural and dynamic properties of molecules. nih.gov For a molecule like this compound, a conformational analysis would typically focus on the rotation of the two ethoxy groups (-OCH₂CH₃) attached to the heterocyclic ring. The key dihedral angles defining the conformation would be C-C-O-C and C-O-C-C.

Molecular dynamics (MD) simulations could provide deeper insights into the flexibility of these ethoxy side chains, the stability of different conformers over time, and how the molecule might interact with its environment. Such simulations would involve calculating the forces between atoms and using them to predict the molecule's motion.

However, as of the current date, no specific parameters or results from such simulations for this compound have been published. Research on related heterocyclic systems, such as other isomers of thiadiazole, has utilized these computational techniques, but these findings cannot be directly extrapolated to the target compound due to differences in electronic structure and steric hindrance. nih.govnih.govresearchgate.net

The scientific community has documented the general structural features of the 1,2,5-thiadiazole 1,1-dioxide ring system, but specific data regarding the influence of the 3,4-diethoxy substituents on its dynamic and conformational behavior remains an area for future investigation. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 3,4 Diethoxy 1,2,5 Thiadiazole 1,1 Dioxide

Hydrolysis Kinetics and Mechanistic Pathways

Specific kinetic studies on the hydrolysis of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide are not extensively detailed in the available literature. However, the general reactivity of the 1,2,5-thiadiazole-1,1-dioxide ring system provides insight into its likely behavior in aqueous environments. The ring is known to be highly susceptible to nucleophiles, and this reactivity extends to reactions with water or alcohols. mdpi.comsmolecule.com For instance, during the synthesis of related compounds, even trace amounts of moisture have been observed to cause a significant reduction in product yields, suggesting a potential for hydrolytic decomposition. thieme-connect.de

The mechanistic pathway for hydrolysis would likely involve the nucleophilic attack of water on one of the electrophilic carbon atoms of the C=N double bonds. This is analogous to the spontaneous addition of ethanol (B145695) to 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide. mdpi.com Such a reaction would lead to the formation of a hydroxylated intermediate, which could undergo subsequent ring cleavage. While the ethoxy groups of the target compound could also be subject to hydrolysis under strong acidic or basic conditions, the primary vulnerability of the core heterocyclic structure is the C=N bond. smolecule.com

Electrophilic and Nucleophilic Reaction Pathways, Including Substitution and Addition Reactions

The reactivity of the 1,2,5-thiadiazole-1,1-dioxide ring is overwhelmingly dominated by nucleophilic reactions, a direct consequence of the electron-withdrawing sulfonyl group. researchgate.net

Nucleophilic Reactions: The C=N double bonds within the ring are highly activated towards nucleophilic attack. This reaction is so favorable that some 1,1-dioxide derivatives, such as 3,4-diphenyl- and 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, react spontaneously with ethanol. mdpi.com This suggests that this compound would be reactive towards a wide range of nucleophiles.

Addition Reactions: Strong nucleophiles like alkyl and aryl Grignard reagents add smoothly to the C=N bonds, although the resulting products can be unstable during chromatographic purification. mdpi.com

Substitution Reactions: The ethoxy groups at the 3 and 4 positions of this compound can potentially be displaced by more potent nucleophiles under appropriate conditions, constituting a nucleophilic substitution pathway. smolecule.com In analogous systems, halogenated thiadiazoles readily undergo reactions where the halide is displaced by a nucleophile. thieme-connect.denih.gov

Electrophilic Reactions: In contrast to their high reactivity with nucleophiles, 1,2,5-thiadiazole (B1195012) systems are generally reluctant to undergo electrophilic substitution reactions. thieme-connect.de The electron-deficient nature of the ring deactivates it towards attack by electrophiles.

Thermal Rearrangement Processes and Underlying Mechanisms

The 1,2,5-thiadiazole-1,1-dioxide ring system demonstrates considerable thermal stability, with some derivatives capable of being sublimated at temperatures up to 300°C. mdpi.com However, at elevated temperatures, a characteristic thermal decomposition pathway is observed. The process involves the liberation of sulfur dioxide (SO₂) and the formation of two nitrile groups from the cleavage of the heterocyclic ring. mdpi.com This decomposition has been utilized as a synthetic method for the gram-scale preparation of dinitriles. mdpi.com

In some cases, under high heat and vacuum, a reduction can occur. For example, extensive heating of mdpi.comnih.govresearchgate.netthiadiazolo[3,4-f]-4,7-phenanthroline 2,2-dioxide at 285°C resulted in the abstraction of the two oxygen atoms to yield the parent 1,2,5-thiadiazole, although this process was accompanied by partial decomposition of the starting material. mdpi.com

Redox Chemistry and Formation of Radical Anions

The redox chemistry of 1,2,5-thiadiazole-1,1-dioxides is a well-documented and defining feature of this class of compounds. The potent electron-withdrawing nature of the sulfonyl group makes these molecules strong electron acceptors.

Reduction and Radical Anion Formation: These compounds are much more easily reduced than their parent (non-1,1-dioxide) heterocycles. researchgate.net Voltammetric studies show that 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides are typically electroreduced in the potential range of –0.6 to –1.0 V, whereas the parent thiadiazoles are reduced at potentials around –2.5 V. researchgate.net

Upon one-electron reduction, they readily form persistent and stable radical anions. nih.gov The stability of these radical anions is often enhanced by the delocalization of spin density over the heterocyclic ring and its substituents. nih.gov This reduction to a radical anion is accompanied by systematic changes in the bond lengths within the ring, a feature that can be used to determine the valence state of the molecule. nih.gov Bulk electrolysis of these compounds in acidic solutions can lead to further reduction to yield the dihydrogenated derivative, a thiadiazoline. researchgate.net

| Compound | E½ (V vs. Ag/Ag+) | Notes | Reference |

|---|---|---|---|

| 3,4-Disubstituted-1,2,5-thiadiazole 1,1-dioxides | -0.6 to -1.0 | Typical range in aprotic solvent. | researchgate.net |

| mdpi.comnih.govresearchgate.netThiadiazolo[3,4-f] mdpi.comdntb.gov.uaphenanthroline 2,2-dioxide | ~ -0.52 | First reduction potential vs. Fc/Fc+. | nih.gov |

| 3,4-Diphenyl-1,2,5-thiadiazole (parent heterocycle) | -2.39 | Illustrates the significant effect of the >SO₂ group. | researchgate.net |

| 1,2,5-Thiadiazole (parent heterocycle) | -2.52 | Illustrates the significant effect of the >SO₂ group. | researchgate.net |

Oxidation: The C=N double bonds of the 1,2,5-thiadiazole-1,1-dioxide ring can also undergo oxidation. Treatment with oxidizing agents such as meta-Chloroperoxybenzoic acid (mCPBA) can furnish fused bis-oxaziridine derivatives. mdpi.com

Catalyzed Reactions (e.g., AlCl₃-catalyzed) and Reaction Pathway Optimization

The reactivity of the 1,2,5-thiadiazole-1,1-dioxide system can be guided and optimized through the use of catalysts.

Lewis Acid Catalysis: Anhydrous aluminum trichloride (B1173362) (AlCl₃), a strong Lewis acid, has been shown to catalyze reactions involving this ring system. In the presence of aromatic nucleophiles, AlCl₃ facilitates the addition to the C=N bond, yielding 3,4,4-trisubstituted 1,2,5-thiadiazoline 1,1-dioxides. researchgate.net For substrates with suitable aromatic substituents, such as 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, AlCl₃ can catalyze an intramolecular cyclization (a Scholl reaction) in the absence of an external nucleophile. mdpi.comresearchgate.net

Catalytic Hydrogenation: The reduction of the C=N double bonds to form dioxothiadiazolidines (the fully saturated ring) can be performed smoothly via catalytic hydrogenation using hydrogen gas and Adams' catalyst (PtO₂). mdpi.com

Transition Metal Catalysis: The addition of vinylboronic acids to the dioxothiadiazole ring can be achieved in a stereo-controlled manner using chiral reagents based on enantiopure binol and rhodium catalysts, producing optically active 1,2,5-thiadiazoline 1,1-dioxides in high yields and enantiomeric excess. mdpi.com

Exploration of Structure Activity Relationships in Biological Systems Sar

Investigation of Antimicrobial Modulatory Effects

The thiadiazole nucleus is a core component of various compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.comnih.govkoreascience.krresearchgate.net Studies on different series of 1,3,4-thiadiazole and 1,2,4-triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govmdpi.com The structure-activity relationship often depends on the nature of the substituents attached to the heterocyclic core. nih.govresearchgate.net For instance, the introduction of alkylamine substituents, particularly those with longer or cyclic chains, has been found to enhance antibacterial potency. mdpi.com

While direct antimicrobial data for 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is scarce, general SAR principles suggest that the ethoxy groups would confer specific physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for penetrating microbial cell membranes and interacting with intracellular targets. The electron-withdrawing nature of the 1,1-dioxide moiety could also play a role in the mechanism of action.

Table 1: Antimicrobial Activity of Representative Thiadiazole Derivatives Note: This table presents data for related thiadiazole compounds to illustrate general SAR trends, as specific data for this compound was not available.

| Compound | Substituent at C5 | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| Derivative A | p-methoxyphenyl | Escherichia coli | >128 |

| Derivative B | Isopropyl | Escherichia coli | 1.95 mdpi.com |

| Derivative C | Isobutyl | Escherichia coli | >128 |

| Derivative D | Free amino group | Bacillus polymyxa | 2.5 mdpi.com |

| Derivative E | Benzimidazole | Staphylococcus aureus | Moderate Activity |

Studies on Antioxidant Activity Profiles

Several studies have investigated the antioxidant potential of various thiadiazole derivatives. cumhuriyet.edu.trcumhuriyet.edu.tr These compounds can act as antioxidants through different mechanisms, including scavenging free radicals. The antioxidant capacity is often linked to the substitution pattern on the thiadiazole ring. For example, the presence of phenolic fragments in thiazole and thiazolidinone derivatives has been shown to result in significant antioxidant activity, in some cases exceeding that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.comresearchgate.net

Table 2: Antioxidant Activity of Selected Heterocyclic Compounds Note: This table shows antioxidant data for related heterocyclic compounds to provide context, as specific data for this compound was not available.

| Compound Class | Assay | Result |

|---|---|---|

| Thiazole with Phenolic Fragment | ABTS Radical Scavenging | Higher activity than BHT researchgate.net |

| Thiazole with Phenolic Fragment | Ferric Reducing Capacity (FRAP) | Higher activity than BHT researchgate.net |

| 1,3,4-Thiadiazole Derivative | DPPH Scavenging | Potent Activity |

Research into Potential Enzyme Inhibition Mechanisms

The 1,3,4-thiadiazole scaffold has been identified as a key structural motif in the design of various enzyme inhibitors. dntb.gov.ua Derivatives have been developed as potent inhibitors of enzymes implicated in inflammation, such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov Furthermore, thiadiazole derivatives bearing an acrylamide moiety have been synthesized and studied as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The mechanism of inhibition often involves specific interactions between the thiadiazole derivative and the active site of the enzyme, driven by the molecule's electronic and steric properties. The 1,2,5-thiadiazole (B1195012) 1,1-dioxide core, with its strong electron-withdrawing character, can act as a bioisostere for other functional groups, enabling it to bind to enzyme active sites.

Table 3: Enzyme Inhibition by Representative Thiadiazole Derivatives Note: This table includes data for related thiadiazole compounds to illustrate inhibitory potential, as specific data for this compound was not available.

| Compound | Target Enzyme | IC₅₀ |

|---|---|---|

| Thiadiazole-thiazolidinone hybrid (6l) | COX-2 | 70 nM nih.gov |

| Thiadiazole-thiazolidinone hybrid (6l) | 15-LOX | 11 µM nih.gov |

| Thiadiazole-acrylamide hybrid | EGFR | Potent Inhibition nih.gov |

Modulatory Effects on Cellular Processes and Biomolecular Targets, including Ligand Design

Derivatives of 1,2,5-thiadiazole have been investigated as potent and selective ligands for various biomolecular targets. Notably, they have been identified as ligands for human 5-HT1A receptors, suggesting their potential in the development of treatments for mood disorders or Alzheimer's disease. researchgate.net The thiadiazole ring acts as a versatile scaffold in ligand design, allowing for systematic modification of substituents to optimize binding affinity and selectivity for a specific biological target. In the context of cancer research, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, enabling its derivatives to interfere with DNA replication processes and inhibit cell division. mdpi.comnih.gov These compounds can be designed to target various proteins involved in cancer progression, such as kinases. mdpi.com The design of ligands based on the 1,2,5-thiadiazole-1,1-dioxide scaffold would leverage the ring's unique electronic properties and the steric and functional characteristics of its substituents, such as the diethoxy groups, to achieve desired interactions with target proteins. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Biological Response

QSAR studies are powerful tools for understanding how the chemical structure of a compound influences its biological activity. nih.gov Such models have been developed for various series of thiadiazole derivatives to predict their antimicrobial and anticancer activities. researchgate.netymerdigital.com These models use molecular descriptors—quantifiable properties related to a molecule's topology, geometry, and electronic nature—to build a mathematical relationship with the observed biological response.

For antimicrobial thiadiazoles, QSAR models have shown that electrostatic effects can dominantly determine binding affinities. researchgate.net In studies of 1,2,5-thiadiazole derivatives as M1 muscarinic agonists, descriptors such as LogP, molar refractivity (MR), molecular weight (MW), and total energy (E total) were found to be important for building a predictive model. researchgate.net A QSAR study on thiadiazole derivatives as anticancer agents identified descriptors related to atom counts and types as being significantly correlated with activity. researchgate.net While a specific QSAR model for this compound has not been reported, these studies indicate that a combination of steric, electronic, and hydrophobic parameters would be crucial in modeling its biological activity and guiding the design of more potent analogues. researchgate.netimist.ma

Applications in Materials Science and Interdisciplinary Research

Integration into Functional Molecular Materials

The 1,2,5-thiadiazole (B1195012) 1,1-dioxide moiety is a prime candidate for the construction of functional molecular materials due to its inherent electronic characteristics. mdpi.comnih.gov The defining feature of this class of compounds is the presence of a 1,1-dioxide group, which has profound electron-withdrawing effects and stabilizes radical anions. smolecule.com This stability is crucial for the development of electroactive materials. mdpi.comnih.gov

Derivatives of 1,2,5-thiadiazole 1,1-dioxide are considered viable building blocks for n-type organic materials, a class of semiconductors that conduct negative charge carriers (electrons). bohrium.com Research has demonstrated that these heterocyclic compounds can exhibit promising n-type semiconductor behavior. smolecule.com The stability of their radical anions also makes them candidates for use in organic magnetic materials and as redox-active catalysts. smolecule.com The potential for polymerization of dioxothiadiazole units could lead to the creation of all-organic conductive or magnetic materials. nih.gov

| Property | Observation | Significance |

|---|---|---|

| Reduction Potential | Approximately -0.7 V (vs ferrocene/ferrocenium) for some derivatives. bohrium.com | Indicates strong electron-accepting capability, suitable for n-type semiconductors. bohrium.com |

| Radical Anion Stability | Forms persistent radical anions. nih.gov | Essential for redox-active materials, molecular magnets, and switchable materials. nih.govsmolecule.com |

| 13C NMR Signals | Ring carbon signals appear in the 150–170 ppm range. nih.gov | Provides a characteristic spectroscopic fingerprint for structural identification. nih.gov |

Development of Coordination Compounds and Metal Complexes

The 1,2,5-thiadiazole 1,1-dioxide framework is a versatile ligand for the development of coordination compounds and metal complexes. mdpi.comnih.gov The oxygen atoms of the sulfonyl group can participate in electrostatic interactions, particularly with hard metal ions like alkali metals. nih.gov Furthermore, by fusing the dioxothiadiazole ring with other nitrogen-containing aromatic systems, such as 1,10-phenanthroline, multifunctional ligands can be created. nih.gov

These engineered ligands possess distinct coordination sites. The nitrogen atoms of the appended aromatic system can form stable complexes with d-block metal ions, while the sulfonyl oxygen atoms remain available to interact with other metals. nih.gov This dual-functionality allows for the construction of complex mixed organic-inorganic coordination systems. nih.gov Research has reported the synthesis of copper(II) compounds with ligands based on mdpi.combohrium.comthieme-connect.dethiadiazolo[3,4-f] smolecule.combohrium.comphenanthroline 1,1-dioxide and its radical anion, demonstrating the successful incorporation of this moiety into metal complexes. bohrium.com The ability to form such complexes with transition metals like Cu(II) is being exploited in the design of molecular magnets. smolecule.com

| Metal Ion Type | Coordinating Atoms on Ligand | Resulting Structure Type |

|---|---|---|

| Alkali Metals | Oxygen atoms of the dioxothiadiazole group. nih.gov | Simple alkali metal salts. nih.gov |

| d-block Transition Metals (e.g., Cu(II)) | Nitrogen atoms of fused aromatic systems (e.g., phenanthroline). nih.govbohrium.com | Multinuclear coordination compounds, molecular magnets. nih.govsmolecule.com |

Exploration in Electronic and Optically Nonlinear Materials

The strong electron-accepting nature of the 1,2,5-thiadiazole 1,1-dioxide ring makes it a highly attractive component for electronic materials. bohrium.comresearchgate.net As noted, these compounds are promising for creating n-type organic semiconductors, which are essential for fabricating organic electronic devices like transistors and diodes. smolecule.combohrium.com The low reduction potentials of these heterocycles are indicative of their ability to accept and transport electrons. bohrium.com

In the field of nonlinear optics (NLO), materials are sought that can alter the properties of light, a characteristic that often arises from significant intramolecular charge transfer. The design of NLO molecules frequently involves connecting strong electron-donating and electron-accepting groups through a π-conjugated system. The potent electron-withdrawing capacity of the 1,2,5-thiadiazole 1,1-dioxide unit makes it a superb candidate for the electron-acceptor portion of such NLO-active molecules. While specific studies on 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide are not detailed in the reviewed literature, the fundamental properties of the core ring system are highly relevant to the principles of designing NLO materials. nih.gov

Role as Building Blocks in Complex Organic Architectures

The 1,2,5-thiadiazole 1,1-dioxide ring is not just a functional unit but also a versatile structural scaffold, or building block, for synthesizing more complex organic molecules and supramolecular assemblies. mdpi.comnih.gov Its reactivity, including its susceptibility to reactions with various nucleophiles, can be harnessed to construct larger architectures. smolecule.com

A key strategy involves using fused derivatives, such as mdpi.combohrium.comthieme-connect.dethiadiazolo[3,4-f] smolecule.combohrium.comphenanthroline 2,2-dioxide, which are explicitly designed as building blocks for creating mixed organic-inorganic coordination systems. nih.gov The defined geometry and multiple functional sites (heteroatoms) of these molecules can direct the assembly of highly ordered, rigid molecular frameworks through coordination bonds and hydrogen bonding. nih.gov The inherent stability and predictable reactivity of the dioxothiadiazole core make it a reliable component for synthetic chemists aiming to build complex, functional molecular architectures. mdpi.comnih.gov

Environmental Applications, such as Nitrification Modulation

While various isomers of thiadiazole have been investigated for a range of agricultural and environmental applications, including as nitrification inhibitors, specific research detailing the use of this compound or the broader class of 1,2,5-thiadiazole 1,1-dioxides in nitrification modulation was not found in the available literature. For instance, studies have explored substituted 1,2,3-thiadiazoles for this purpose. rsc.org However, the direct application of the 1,2,5-thiadiazole 1,1-dioxide core in this specific environmental context remains an area for future exploration.

Future Research Directions and Unresolved Questions

Development of Novel and Sustainable Synthetic Routes for 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. For this compound, future research should prioritize the development of sustainable synthetic pathways that move beyond traditional batch processes.

Key Research Objectives:

Exploration of Flow Chemistry: Continuous flow synthesis offers numerous advantages over conventional batch methods, including enhanced reaction control, improved safety, and facile scalability. The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible production process. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time within a microreactor setup.

Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Investigating the potential of biocatalysts, such as laccases or peroxidases, for the synthesis or modification of the 1,2,5-thiadiazole-1,1-dioxide scaffold could provide a greener alternative to conventional chemical methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate a wide range of organic reactions. The application of microwave-assisted synthesis to the preparation of this compound could significantly reduce reaction times and improve yields.

Atom Economy and Waste Reduction: A central tenet of green chemistry is the maximization of atom economy. Future synthetic strategies should be designed to minimize the generation of byproducts and waste, for instance, by employing catalytic cycles and avoiding the use of stoichiometric reagents.

Advanced Mechanistic Studies of Complex Transformations and Reaction Intermediates

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application and the design of novel derivatives. The reactivity of the 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring is characterized by its susceptibility to nucleophilic attack at the C=N double bonds.

Areas for Investigation:

In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the formation and consumption of reactants, intermediates, and products. This would allow for a detailed kinetic and mechanistic analysis of key synthetic transformations.

Isolation and Characterization of Intermediates: The isolation and structural elucidation of transient reaction intermediates, where possible, would provide invaluable insights into the reaction pathways. Techniques such as X-ray crystallography could be employed to determine the precise three-dimensional structure of these species.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. Such studies would complement experimental findings and provide a deeper understanding of the underlying electronic effects that govern the reactivity of the molecule.

High-Throughput Screening and Combinatorial Chemistry Approaches in Derivatization

To efficiently explore the chemical space around the this compound core and to identify derivatives with desirable properties, high-throughput screening (HTS) and combinatorial chemistry methodologies will be indispensable.

Future Directions:

Development of a Derivatization Platform: Establishing a robust and versatile set of chemical reactions that allow for the rapid and efficient derivatization of the this compound scaffold is a primary objective. This could involve leveraging the known reactivity of the thiadiazole dioxide ring towards nucleophiles to introduce a diverse range of functional groups.

Synthesis of Compound Libraries: The generation of focused compound libraries based on the this compound core will be crucial for screening against various biological targets or for assessing different material properties.

Miniaturization and Automation: The use of miniaturized reaction formats, such as microtiter plates, and automated liquid handling systems will be essential for the parallel synthesis and screening of a large number of derivatives in a time and cost-effective manner.

Advanced Computational Methodologies for Predictive Modeling of Reactivity and Biological Interactions

In silico methods are becoming increasingly powerful tools in chemical research, enabling the prediction of molecular properties and the rational design of new compounds.

Prospective Computational Studies:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity or physicochemical properties. This would allow for the prediction of the properties of yet unsynthesized compounds and guide the design of more potent or suitable molecules.

Molecular Docking: For the exploration of potential biological applications, molecular docking simulations can be used to predict the binding affinity and orientation of this compound and its analogues within the active sites of various protein targets.

Pharmacophore Modeling: Based on a set of active compounds, pharmacophore models can be generated to identify the key structural features required for a specific biological activity. These models can then be used to virtually screen large compound databases for new potential hits.

Deeper Elucidation of Biological Mechanisms of Action and Target Identification

While some derivatives of 1,2,5-thiadiazole 1-oxide and 1,1-dioxide have been investigated as histamine (B1213489) H2-receptor antagonists, the specific biological activities of this compound remain unknown. nih.gov A significant area of future research will be the comprehensive evaluation of its pharmacological profile.

Key Research Questions:

Broad-Spectrum Biological Screening: The compound should be subjected to a broad range of in vitro and in vivo biological assays to identify any potential therapeutic activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Target Deconvolution: Should any significant biological activity be identified, the next critical step will be to elucidate the underlying mechanism of action. This will involve identifying the specific molecular target(s) with which the compound interacts. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of a series of this compound analogues will be essential for optimizing its potency and selectivity for a given biological target.

Expansion into Emerging Areas of Materials Science and Bio-inspired Applications

The unique electronic and structural features of 1,2,5-thiadiazole-1,1-dioxides suggest their potential utility in the development of novel functional materials. mdpi.com

Potential Applications to be Explored:

Organic Electronics: The electron-accepting nature of the 1,2,5-thiadiazole-1,1-dioxide core makes it an interesting building block for the design of new organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Coordination Chemistry: The nitrogen and oxygen atoms of the thiadiazole dioxide ring can potentially act as coordination sites for metal ions. The synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) incorporating this compound as a ligand could lead to new materials with interesting magnetic, optical, or catalytic properties.

Bio-inspired Sensors: The ability of the thiadiazole moiety to interact with various analytes could be harnessed for the development of novel chemosensors. For example, derivatives of this compound could be designed to exhibit a change in their optical or electrochemical properties upon binding to a specific ion or molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for functionalizing the thiadiazole ring in 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide?

- Methodological Answer : Substitution reactions are key for functionalization. For example, refluxing with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) enables nucleophilic substitution at the thiadiazole ring. Monitoring reaction progress via TLC and purification through recrystallization (e.g., water-ethanol mixtures) ensures product integrity. Evidence from analogous thiadiazole systems highlights the use of sequential substitution reactions to introduce diverse substituents .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies in aqueous buffers across a pH range (e.g., 2–12) using UV-Vis spectroscopy or HPLC to track substrate decay. For acid/base-catalyzed hydrolysis, determine rate constants (kobs) and construct a rate-pH profile. Product analysis via GC-MS or <sup>1</sup>H NMR can identify hydrolysis byproducts (e.g., sulfamide derivatives). Prior studies on similar thiadiazole dioxides confirm first-order kinetics and equimolar product formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify S=O and C-N stretching vibrations (∼1150–1250 cm⁻¹ and ∼1500 cm⁻¹, respectively).

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm ethoxy group integration and substituent positions.

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated in DFT-validated studies of related thiadiazole oxides .

- UV-Vis : Analyze π→π* transitions for electronic structure insights .

Advanced Research Questions

Q. What mechanistic insights explain the acid-base catalysis observed in the hydrolysis of thiadiazole dioxides?

- Methodological Answer : Protonation equilibria at the thiadiazole ring’s nitrogen atoms govern reactivity. Use stopped-flow kinetics and deuterium isotope effects to distinguish general acid/base vs. specific catalysis. Computational studies (e.g., DFT) can model transition states and protonation sites. For 3,4-diphenyl analogs, a stepwise mechanism involving ring-opening followed by sulfamide formation is proposed, supported by pH-dependent rate constants .

Q. How can computational models predict the physicochemical properties and reactivity of this compound?

- Methodological Answer : Apply DFT with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to calculate:

- Frontier Molecular Orbitals : Predict redox behavior and nucleophilic/electrophilic sites.

- Solvation Free Energy : Estimate solubility in organic/aqueous media.

- Vibrational Frequencies : Validate against experimental IR data. Studies on 3,4-diphenyl derivatives demonstrate close alignment between computed and experimental UV-Vis spectra .

Q. What strategies address contradictions in reported reaction pathways (e.g., competing cyclization vs. substitution)?

- Methodological Answer : Use kinetic control (e.g., low temperature, short reaction times) to favor substitution, or thermodynamic control (prolonged heating) to drive cyclization. Solvent polarity (e.g., DMSO vs. ethanol) and catalyst selection (e.g., Lewis acids) can modulate pathways. For example, intra-molecular aryl-aryl cyclization in diphenyl analogs competes with thiadiazoline formation, requiring careful optimization of reaction conditions .

Q. How can structure-activity relationships (SAR) guide the design of biologically active analogs?

- Methodological Answer :

- Substituent Variation : Replace ethoxy groups with electron-withdrawing/donating groups (e.g., nitro, amino) to modulate electronic effects.

- Biological Assays : Test analogs against target enzymes or cell lines (e.g., MCF-7 for anticancer activity).

- QSAR Modeling : Use descriptors like LogP, polar surface area, and HOMO/LUMO energies to correlate structure with activity. Studies on benzothiadiazine dioxides highlight the role of heterocyclic cores in bioactivity .

Q. What experimental designs mitigate risks when handling toxic intermediates during synthesis?

- Methodological Answer :

- Glovebox Use : For air/moisture-sensitive or toxic intermediates (e.g., hydrazine derivatives).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to minimize exposure during isolation.

- Waste Management : Segregate halogenated byproducts (e.g., from dichlorophenoxy intermediates) for professional disposal, as outlined in safety protocols for analogous thiadiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。